Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine structures are commonly found in various biologically active compounds and pharmaceuticals. The tert-butyl group attached to the nitrogen atom of the piperidine ring provides steric bulk, which can influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives is often achieved through multi-step synthetic routes. For example, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involves the use of FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies for characterization, with the structures confirmed by single crystal X-ray diffraction analysis . Similarly, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was achieved through a condensation reaction, characterized by various spectroscopic methods and single crystal XRD data . These methods are indicative of the types of techniques that would be used in the synthesis and analysis of tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine-1-carboxylate derivatives is often elucidated using X-ray diffraction studies. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, with typical bond lengths and angles for this type of compound . The molecular structure is crucial for understanding the compound's reactivity and potential interactions with biological targets.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including condensation, amination, and substitution, to yield compounds with potential biological activity. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination , and tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate was synthesized through acylation, sulfonation, and substitution . These reactions are indicative of the types of chemical transformations that tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives, such as solubility, melting point, and boiling point, are influenced by the substituents on the piperidine ring. The steric effects of the tert-butyl group and the electronic effects of other substituents like the fluoro group can affect these properties. The crystal structure can also provide insights into the compound's stability and packing in the solid state, as seen in the crystal structure analysis of similar compounds .
Scientific Research Applications
Synthesis and Characterization
Intermediate in Biologically Active Compounds Synthesis : Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it was utilized in the synthesis of a compound related to crizotinib, highlighting its role in creating molecules with potential therapeutic effects (Kong et al., 2016).
Structural Characterization : The structural characterization and synthesis of related compounds have been thoroughly investigated. Studies have detailed the synthesis, characterization, and X-ray diffraction studies, showcasing the compound's role in the development of new materials with potential applications in drug discovery and material science (Sanjeevarayappa et al., 2015).
Biological Evaluation
Antibacterial and Anthelmintic Activity : Derivatives of Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate have been synthesized and tested for their antibacterial and anthelmintic activities. Although results indicated poor antibacterial activity, moderate anthelmintic activity was observed, suggesting potential for further exploration in pharmaceutical applications (Sanjeevarayappa et al., 2015).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-4-11(12,8-14)5-7-13/h14H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZOULIMVKCGII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623843 | |
Record name | tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | |
CAS RN |
614730-97-1 | |
Record name | 1,1-Dimethylethyl 4-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614730-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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